molecular formula C11H24N4O B13648066 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea

1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea

Cat. No.: B13648066
M. Wt: 228.33 g/mol
InChI Key: WUMWKQIPWLNYHH-UHFFFAOYSA-N
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Description

1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea is a synthetic organic compound that features a piperidine ring, an aminoethyl group, and a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with appropriate catalysts.

Major Products:

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Mechanism of Action

The mechanism of action of 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propylurea moiety may enhance its stability and solubility compared to similar compounds, making it a valuable candidate for various applications .

Properties

Molecular Formula

C11H24N4O

Molecular Weight

228.33 g/mol

IUPAC Name

1-[1-(2-aminoethyl)piperidin-4-yl]-3-propylurea

InChI

InChI=1S/C11H24N4O/c1-2-6-13-11(16)14-10-3-7-15(8-4-10)9-5-12/h10H,2-9,12H2,1H3,(H2,13,14,16)

InChI Key

WUMWKQIPWLNYHH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1CCN(CC1)CCN

Origin of Product

United States

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